1,2-Dimethyl-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimethyl-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzene is an aromatic compound characterized by the presence of nitro and trifluoromethyl groups. These functional groups are known for their significant impact on the chemical and physical properties of the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzene typically involves multiple steps, starting with the nitration of a suitable aromatic precursor. The trifluoromethylation process is a crucial step, often achieved through radical trifluoromethylation techniques . The reaction conditions usually require specific catalysts and controlled environments to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and trifluoromethylation processes, utilizing advanced reactors and continuous flow systems to enhance efficiency and scalability. The use of robust catalysts and optimized reaction conditions is essential to achieve consistent quality and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at positions ortho and para to the nitro group.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction processes, and oxidizing agents such as potassium permanganate for oxidation reactions. The conditions often involve controlled temperatures and pressures to ensure selective reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups into the aromatic ring.
Scientific Research Applications
1,2-Dimethyl-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of advanced materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzene involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity to various biological targets. These interactions can lead to the inhibition or activation of specific pathways, contributing to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethyl-4-nitrobenzene: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
4-Nitro-o-xylene: Another related compound with distinct applications and properties.
Uniqueness
The presence of both nitro and trifluoromethyl groups in 1,2-Dimethyl-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzene makes it unique compared to its analogs. The trifluoromethyl group significantly enhances the compound’s stability, lipophilicity, and overall reactivity, making it a valuable compound in various scientific and industrial applications .
Properties
IUPAC Name |
1,2-dimethyl-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO3/c1-9-3-5-12(7-10(9)2)22-14-6-4-11(15(16,17)18)8-13(14)19(20)21/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHJNGIINQWTFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.